molecular formula C8H13O2- B009076 1-Methylcyclohexane-1-carboxylate CAS No. 103884-34-0

1-Methylcyclohexane-1-carboxylate

Cat. No. B009076
M. Wt: 141.19 g/mol
InChI Key: REHQLKUNRPCYEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylcyclohexane-1-carboxylate is an organic compound with the chemical formula C8H14O2. It is also known by its systematic name, 1-methylcyclohexanecarboxylic acid. This compound is widely used in scientific research due to its unique properties and applications. In

Mechanism Of Action

The mechanism of action of 1-Methylcyclohexane-1-carboxylate is not well understood. However, studies have shown that it can act as a ligand for certain receptors, leading to downstream effects. It has also been found to have some antioxidant activity.

Biochemical And Physiological Effects

1-Methylcyclohexane-1-carboxylate has been shown to have some biochemical and physiological effects. Studies have found that it can inhibit the growth of certain bacteria and fungi. It has also been found to have some anti-inflammatory activity. However, more research is needed to fully understand the effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methylcyclohexane-1-carboxylate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-Methylcyclohexane-1-carboxylate. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Another area of interest is its potential as a ligand for certain receptors, which could lead to the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different organisms and systems.
Conclusion
In conclusion, 1-Methylcyclohexane-1-carboxylate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it has been found to have some biochemical and physiological effects. While its mechanism of action is not well understood, it has potential for future research in areas such as antioxidant and anti-inflammatory activity and ligand development.

Synthesis Methods

The synthesis of 1-Methylcyclohexane-1-carboxylate can be achieved through different methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of cyclohexene with carbon dioxide in the presence of a catalyst to form 1-methylcyclohexene-1-carboxylic acid, which is then converted to the desired compound through esterification.

Scientific Research Applications

1-Methylcyclohexane-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a reference standard in chromatography and spectroscopy techniques. Additionally, it is used as a reagent in the synthesis of chiral compounds.

properties

IUPAC Name

1-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQLKUNRPCYEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426150
Record name 1-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohexane-1-carboxylate

CAS RN

103884-34-0
Record name 1-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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